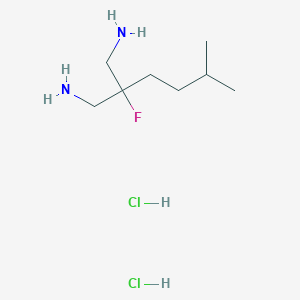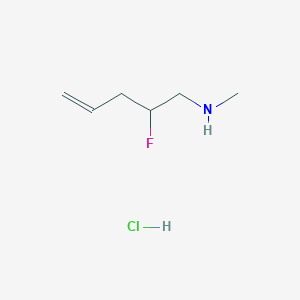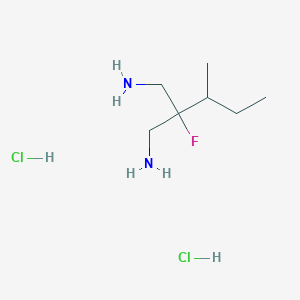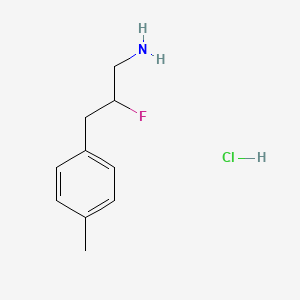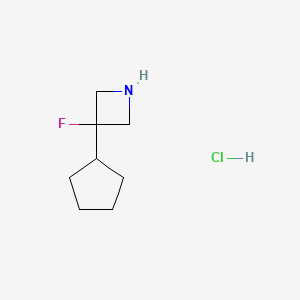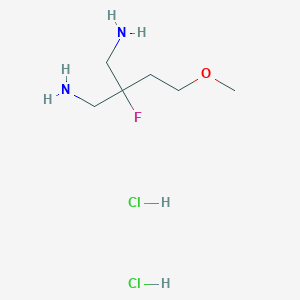![molecular formula C9H13NO2 B1484806 trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol CAS No. 1867436-56-3](/img/structure/B1484806.png)
trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol, also known as trans-2-FMCB, is an organic compound that is used in a variety of scientific research applications. It is a cyclic ether that is synthesized from furan, methyl amine, and cyclobutan-1-ol. The compound has a wide range of applications in biochemical and physiological research, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Trans-2-FMCB has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including biochemical and physiological research. It has also been used in the study of drug metabolism and pharmacokinetics. Additionally, trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol has been used in the study of the effects of drugs on the central nervous system.
Wirkmechanismus
The mechanism of action of trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol is not well understood. However, it is believed that the compound acts as a pro-drug, meaning that it is metabolized in the body to produce an active metabolite. This metabolite is then responsible for the observed effects of the compound.
Biochemical and Physiological Effects
Trans-2-FMCB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs. Additionally, it has been shown to reduce the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The use of trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a relatively safe compound, and it has been shown to have few side effects. However, there are some limitations to the use of this compound in laboratory experiments. It is not a very stable compound, and it can degrade quickly in the presence of light or heat. Additionally, the compound is not very soluble in water, and it can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol research. One potential direction is to further explore the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the mechanism of action of this compound and to determine the active metabolite responsible for its observed effects. Additionally, further research could be done to explore the potential applications of this compound in drug development and drug delivery. Finally, further research could be done to explore the potential toxicity of the compound and to develop methods for its safe use in laboratory experiments.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(furan-2-ylmethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-9-4-3-8(9)10-6-7-2-1-5-12-7/h1-2,5,8-11H,3-4,6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBIFEDLLGLNMJ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



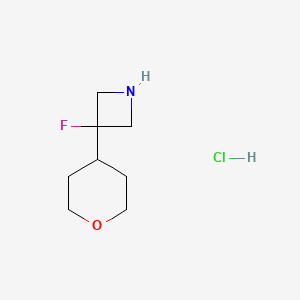
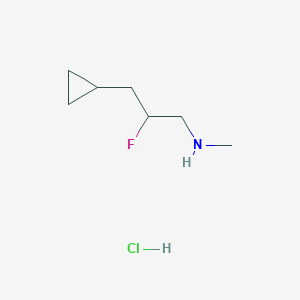
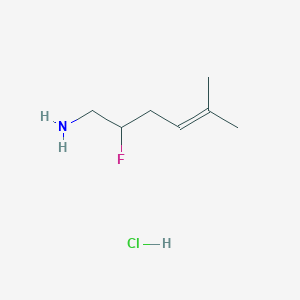

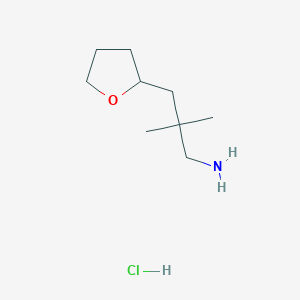
![Methyl 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoate](/img/structure/B1484731.png)
